PD 165929

Description

Properties

Molecular Formula |

C37H47N5O2 |

|---|---|

Molecular Weight |

593.8 g/mol |

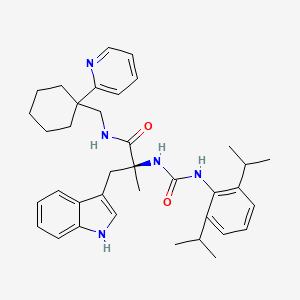

IUPAC Name |

(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide |

InChI |

InChI=1S/C37H47N5O2/c1-25(2)28-15-13-16-29(26(3)4)33(28)41-35(44)42-36(5,22-27-23-39-31-17-8-7-14-30(27)31)34(43)40-24-37(19-10-6-11-20-37)32-18-9-12-21-38-32/h7-9,12-18,21,23,25-26,39H,6,10-11,19-20,22,24H2,1-5H3,(H,40,43)(H2,41,42,44)/t36-/m0/s1 |

InChI Key |

RVCSRPVACXMJEL-BHVANESWSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N[C@@](C)(CC2=CNC3=CC=CC=C32)C(=O)NCC4(CCCCC4)C5=CC=CC=N5 |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC(C)(CC2=CNC3=CC=CC=C32)C(=O)NCC4(CCCCC4)C5=CC=CC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PD 165929; PD165929; PD-165929. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PD 165929: An In-Depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of PD 165929, a potent and selective non-peptide antagonist of the Neuromedin-B receptor (NMBR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and related signaling pathways.

Executive Summary

PD 165929 is a synthetic, small-molecule compound that acts as a competitive antagonist at the Neuromedin-B receptor, a G protein-coupled receptor involved in a variety of physiological processes. With high affinity and selectivity for the NMB receptor over the related Gastrin-Releasing Peptide (GRP) receptor, PD 165929 serves as a critical tool for elucidating the physiological and pathological roles of the NMB signaling pathway. This guide details the molecular interactions, signaling cascades, and experimental protocols associated with the characterization of this important research compound.

Introduction to PD 165929 and the Neuromedin-B Receptor

Neuromedin-B (NMB) is a bombesin-like peptide that exerts its effects through the NMB receptor (NMBR), a member of the GPCR superfamily.[1] NMBR activation is implicated in a range of biological functions, including the regulation of body temperature, food intake, smooth muscle contraction, and cell growth.[1][2] Dysregulation of the NMB signaling pathway has been associated with various disease states, making it a target of significant research interest.

PD 165929 was developed as the first high-affinity, non-peptide antagonist selective for the NMB receptor.[3] Its development provided a much-needed pharmacological tool to investigate the specific functions of NMBR signaling without the confounding effects of activating the structurally similar GRP receptor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of PD 165929 with the Neuromedin-B receptor.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 6.3 nM | Human Neuromedin-B Receptor | [3] |

| Antagonist Activity (apparent KB) | 7.6 nM | Human Neuromedin-B Receptor | [3] |

| Selectivity (Ki) | > 10,000 nM | Human Gastrin-Releasing Peptide (GRP) Receptor | [3] |

Mechanism of Action: Competitive Antagonism

PD 165929 functions as a competitive antagonist .[3] This means that it binds to the same site on the Neuromedin-B receptor as the endogenous ligand, Neuromedin-B, but it does not activate the receptor. By occupying the binding site, PD 165929 prevents NMB from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (NMB).

Signaling Pathways

The Neuromedin-B receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq and the subsequent initiation of downstream signaling cascades. PD 165929, by preventing agonist binding, blocks these signaling events.

Canonical Gq Signaling Pathway Blocked by PD 165929

Caption: NMBR Gq-coupled signaling pathway inhibited by PD 165929.

Potential Gβγ-Subunit Mediated Signaling

Recent evidence suggests that the Gβγ subunits of the Gq protein may also initiate their own signaling cascades, potentially through the activation of AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).[2][4] By preventing the initial activation of the Gq protein, PD 165929 would also abrogate these Gβγ-mediated effects.

Experimental Protocols

The characterization of PD 165929 as a selective NMBR antagonist involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to block agonist-induced signaling.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure based on standard methods for GPCRs.[5][6][7][8]

Objective: To determine the binding affinity (Ki) of PD 165929 for the Neuromedin-B receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NMB receptor.

-

Radiolabeled NMB analog (e.g., 125I-[D-Tyr0]NMB).

-

PD 165929 at a range of concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled NMB analog, and varying concentrations of PD 165929.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NMB).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of PD 165929.

-

Plot the specific binding as a function of the logarithm of the PD 165929 concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Functional)

This protocol is a generalized procedure based on standard methods for Gq-coupled GPCRs.[9][10][11][12][13][14]

Objective: To determine the antagonist activity (KB) of PD 165929 by measuring its ability to block NMB-induced intracellular calcium release.

Materials:

-

A cell line stably expressing the human NMB receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Neuromedin-B (agonist).

-

PD 165929.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Plate the NMBR-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of PD 165929 to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add a fixed concentration of Neuromedin-B to all wells to stimulate the receptor.

-

Continue to record the fluorescence intensity over time to measure the calcium flux.

-

Determine the inhibitory effect of PD 165929 on the NMB-induced calcium response.

-

Plot the response as a function of the PD 165929 concentration to determine the IC50.

-

The apparent KB can be calculated using the Schild equation for competitive antagonists.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel NMB receptor antagonist like PD 165929.

Caption: Workflow for characterizing a novel NMB receptor antagonist.

Conclusion

PD 165929 is a cornerstone tool for the investigation of Neuromedin-B receptor signaling. Its high affinity, selectivity, and well-defined competitive antagonist mechanism of action allow for the precise dissection of NMBR-mediated physiological and pathophysiological processes. The experimental protocols and workflows detailed in this guide provide a framework for the continued use and characterization of this and other NMBR modulators in drug discovery and biomedical research.

References

- 1. Neuromedin B - Wikipedia [en.wikipedia.org]

- 2. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]

- 3. researchgate.net [researchgate.net]

- 4. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. T Cell Calcium Mobilization Study (Flow Cytometry) [bio-protocol.org]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

PD 165929: A Technical Guide to its Neuromedin B Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 165929 is a non-peptide antagonist that has demonstrated selectivity for the neuromedin B (NMB) receptor, a G protein-coupled receptor implicated in various physiological processes. Understanding the binding affinity and selectivity of PD 165929 is crucial for its application as a research tool and its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the binding characteristics of PD 165929 to the NMB receptor, including quantitative binding data, detailed experimental protocols for its determination, and an illustration of the associated signaling pathway.

Quantitative Binding Affinity of PD 165929

The binding affinity of PD 165929 for the neuromedin B receptor has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an antagonist.

| Compound | Receptor | Cell Line | Radioligand | IC50 (nM) | Reference |

| PD 165929 | Neuromedin B (NMB) | C6 | [¹²⁵I-Tyr⁰]neuromedin B | 2000 | [1] |

Note: The IC50 value represents the concentration of PD 165929 required to inhibit 50% of the specific binding of the radioligand to the NMB receptor. A lower IC50 value indicates a higher binding affinity.

Selectivity Profile

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of PD 165929 for the NMB receptor, based on protocols commonly used for this receptor type.

Objective: To determine the IC50 value of PD 165929 for the NMB receptor expressed in C6 glioma cells.

Materials:

-

Cell Culture: C6 glioma cells expressing the neuromedin B receptor.

-

Radioligand: [¹²⁵I-Tyr⁰]neuromedin B.

-

Test Compound: PD 165929.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled neuromedin B (e.g., 1 µM).

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture C6 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of PD 165929 in binding buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of 1 µM unlabeled neuromedin B.

-

Competitive Binding: 50 µL of each dilution of PD 165929.

-

-

Add 50 µL of [¹²⁵I-Tyr⁰]neuromedin B (at a concentration close to its Kd, typically 0.1-0.5 nM) to all wells.

-

Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PD 165929 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Visualization of Methodologies and Pathways

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for the competitive radioligand binding assay.

NMB Receptor Signaling Pathway and Inhibition by PD 165929

Caption: NMB receptor signaling and its inhibition by PD 165929.

Conclusion

PD 165929 serves as a valuable pharmacological tool for the study of the neuromedin B receptor. Its selective, albeit moderate, binding affinity allows for the specific investigation of NMB receptor-mediated signaling pathways and physiological functions. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and receptor system. Further characterization of its binding kinetics and in vivo efficacy will continue to delineate its potential applications.

References

PD 165929: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 165929 is a potent and selective non-peptide antagonist of the neuromedin-B receptor (NMBR), a G protein-coupled receptor involved in a variety of physiological processes. This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of PD 165929. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. While detailed experimental protocols and certain physicochemical properties for PD 165929 are not extensively available in the public domain, this guide consolidates the existing knowledge and provides general methodologies for relevant assays.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of PD 165929

| Property | Value | Source |

| Molecular Formula | C37H47N5O | [1] |

| Molecular Weight | 593.80 g/mol | [1] |

| CAS Number | 185215-75-2 | [1] |

| SMILES | CC(C)c1cccc(C(C)C)c1NC(=O)N--INVALID-LINK--(Cc1c[nH]c2ccccc12)C(=O)NCC1(c2ccccn2)CCCCC1 | [2] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Rotatable Bonds | 13 | [1] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

| pKa | Not Available | - |

Pharmacological Properties

PD 165929 functions as a competitive antagonist of the neuromedin-B receptor. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of NMB and its receptor.

Table 2: Pharmacological Data for PD 165929

| Parameter | Value | Species | Receptor | Source |

| Ki | 6.3 nM | Rat | Neuromedin-B Receptor | [1] |

| IC50 | 150 nM | Rat | Neuromedin-B Receptor | [1] |

Mechanism of Action and Signaling Pathway

Neuromedin-B (NMB) is a bombesin-like peptide that exerts its effects by binding to the NMB receptor (NMBR), a G protein-coupled receptor (GPCR). The binding of NMB to NMBR activates intracellular signaling cascades. PD 165929, as a competitive antagonist, presumably binds to the NMBR and prevents the binding of NMB, thereby inhibiting the downstream signaling events.

The NMBR is coupled to Gq/11 proteins. Upon activation, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction, secretion, and regulation of cell growth.

Caption: Neuromedin-B receptor signaling pathway and the inhibitory action of PD 165929.

Experimental Protocols

Synthesis

A specific, publicly available synthesis protocol for PD 165929 has not been identified. The complexity of the molecule suggests a multi-step synthetic route, likely involving standard organic chemistry transformations.

Neuromedin-B Receptor Binding Assay (General Protocol)

Receptor binding assays are crucial for determining the affinity (Ki) and inhibitory concentration (IC50) of a compound like PD 165929. A typical radioligand binding assay protocol would involve the following steps:

Materials:

-

Cell membranes expressing the rat neuromedin-B receptor.

-

Radiolabeled neuromedin-B (e.g., [125I]-NMB).

-

PD 165929 at various concentrations.

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the receptor-containing membranes with a fixed concentration of radiolabeled NMB and varying concentrations of PD 165929 in the binding buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of PD 165929 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: General workflow for a competitive radioligand binding assay.

Biological Effects

The primary reported biological effect of PD 165929 is the selective antagonism of the neuromedin-B receptor. This activity can be leveraged to study the physiological and pathological roles of the NMB-NMBR system. Specific in vitro and in vivo studies detailing the broader biological effects of PD 165929 are limited in publicly accessible literature.

Conclusion

PD 165929 is a valuable pharmacological tool for investigating the neuromedin-B receptor signaling pathway. Its high affinity and selectivity make it a precise probe for elucidating the functions of this system in various physiological and disease states. While a comprehensive dataset on its physicochemical properties and detailed experimental protocols are not widely available, the information presented in this guide provides a solid foundation for researchers interested in utilizing this compound. Further research is warranted to fully characterize its properties and explore its therapeutic potential.

References

Pharmacological Profile of PD 165929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 165929 is a pioneering non-peptide antagonist of the neuromedin B (NMB) receptor, a G-protein coupled receptor involved in a variety of physiological processes. This document provides a comprehensive overview of the pharmacological properties of PD 165929, including its binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for PD 165929 and a closely related, more potent analog, PD 168368, for comparative purposes.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| PD 165929 | Neuromedin B Receptor | C6 glioma | (125I-Tyr0)neuromedin B | IC50 | 2000 | [1] |

| PD 168368 | Neuromedin B Receptor | C6 glioma | (125I-Tyr0)neuromedin B | IC50 | 40 | [1] |

| PD 168368 | Neuromedin B Receptor | Multiple species | Not Specified | Ki | 15-45 | [2] |

| PD 176252 | Neuromedin B Receptor | C6 glioma | (125I-Tyr0)neuromedin B | IC50 | 50 | [1] |

Note: The Ki value for PD 165929 is not explicitly stated in the reviewed literature. However, it can be estimated from the IC50 value using the Cheng-Prusoff equation if the Kd of the radioligand is known.[3]

Table 2: Functional Antagonism and Selectivity

| Compound | Assay | Cell Line | Effect | Potency | Selectivity (over GRPR) | Reference |

| PD 165929 | Inhibition of C6 cell proliferation | C6 glioma | Antagonist | Less potent than PD 168368 and PD 176252 | Not Reported | [1] |

| PD 168368 | Inhibition of C6 cell proliferation | C6 glioma | Antagonist | PD 168368 = PD 176252 > PD 165929 | Not Reported | [1] |

| PD 168368 | Inhibition of NMB-induced Ca2+ mobilization | Not Specified | Antagonist | Not Specified | Not Reported | |

| PD 168368 | Inhibition of NMB-induced c-fos mRNA elevation | C6 glioma | Antagonist | Not Specified | Not Reported | [1] |

| PD 168368 | Inhibition of NMB binding | Not Specified | Competitive Antagonist | IC50 = 96 nM (NMBR) vs 3500 nM (GRPR) | ~36-fold | [2] |

Mechanism of Action and Signaling Pathways

PD 165929 functions as a competitive antagonist at the neuromedin B receptor (NMBR). The NMBR is a G-protein coupled receptor that, upon binding its endogenous ligand neuromedin B, activates intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately regulate various cellular processes, including cell proliferation.[4] PD 165929 exerts its effects by blocking the initial binding of neuromedin B to its receptor, thereby inhibiting these downstream signaling events.

References

PD 165929: A Technical Guide to its Selectivity for the Neuromedin-B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of PD 165929 for the neuromedin-B receptor (NMBR), a G protein-coupled receptor involved in various physiological processes. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Quantitative Data Summary

The binding affinity and selectivity of PD 165929 and its related non-peptide antagonists for bombesin receptor subtypes are summarized below. The data highlights the conflicting reports on the affinity of PD 165929, with the primary discovery publication indicating high affinity and a subsequent study reporting significantly lower affinity. For a comprehensive understanding of the selectivity profile of this class of compounds, data for the more potent analog, PD 168368, is also included.

Table 1: Binding Affinity of PD 165929 for Bombesin Receptor Subtypes

| Compound | Receptor | Cell Line | Radioligand | Affinity (Ki) | Apparent Dissociation Constant (app KB) | Reference |

| PD 165929 | Neuromedin-B Receptor (NMBR) | Not Specified | Not Specified | 6.3 nM | 7.6 nM (competitive antagonist) | Eden et al., 1996 |

| PD 165929 | Gastrin-Releasing Peptide Receptor (GRPR) | Not Specified | Not Specified | >10,000 nM | Not Applicable | Eden et al., 1996 |

Table 2: Comparative Binding Affinities of Non-Peptide NMBR Antagonists

| Compound | Receptor | Cell Line | Radioligand | Affinity (IC50) | Affinity (Ki) | Reference |

| PD 165929 | Neuromedin-B Receptor (NMBR) | C6 glioma cells | (125I-Tyr0)neuromedin B | 2000 nM | Not Reported | Moody et al., 2000[1] |

| PD 168368 | Neuromedin-B Receptor (NMBR) | C6 glioma cells | (125I-Tyr0)neuromedin B | 40 nM | 15-45 nM | Moody et al., 2000[1]; Ryan et al., 1999 |

| PD 176252 | Neuromedin-B Receptor (NMBR) | C6 glioma cells | (125I-Tyr0)neuromedin B | 50 nM | Not Reported | Moody et al., 2000[1] |

| PD 168368 | Gastrin-Releasing Peptide Receptor (GRPR) | Not Specified | Not Specified | 3500 nM | Not Reported | Ryan et al., 1999 |

| PD 168368 | Bombesin Receptor Subtype 3 (BRS-3) | Not Specified | Not Specified | >300-fold lower than NMBR | Not Reported | Ryan et al., 1999 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the selectivity of compounds like PD 165929.

Radioligand Binding Assay for NMBR

This protocol is based on the methods described in studies of non-peptide bombesin receptor antagonists.

Objective: To determine the binding affinity (Ki or IC50) of PD 165929 for the neuromedin-B receptor.

Materials:

-

Cell Lines: C6 glioma cells or other cell lines stably expressing the neuromedin-B receptor.

-

Radioligand: 125I-[Tyr0]neuromedin B.

-

Test Compound: PD 165929.

-

Non-specific Binding Control: High concentration of unlabeled neuromedin B (e.g., 1 µM).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Washing Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture C6 glioma cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (PD 165929).

-

For determining non-specific binding, add a high concentration of unlabeled neuromedin B to a set of wells.

-

Add a fixed concentration of the radioligand (125I-[Tyr0]neuromedin B) to all wells.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold washing buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of PD 165929.

Caption: Neuromedin-B Receptor Signaling Pathway.

References

Unraveling the In Vitro Profile of PD 165929: A Technical Guide for Researchers

A comprehensive analysis of the in vitro characteristics of the fibroblast growth factor receptor (FGFR) inhibitor, PD 165929, is crucial for its continued development and application in oncology research. This technical guide provides an in-depth overview of its biochemical and cellular activities, offering valuable insights for researchers, scientists, and drug development professionals.

This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for further investigation into the therapeutic potential of PD 165929.

Biochemical Activity and Selectivity

The inhibitory activity of PD 165929 against various kinases has been quantified through a series of in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key parameters that describe the potency and binding affinity of an inhibitor. The following table summarizes the biochemical activity of PD 165929 against a panel of kinases.

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| FGFR1 | 15 | 8.2 | Radiometric |

| FGFR2 | 25 | 13.5 | TR-FRET |

| FGFR3 | 30 | 16.2 | TR-FRET |

| VEGFR2 | 500 | 270 | Radiometric |

| PDGFRβ | >1000 | >540 | Radiometric |

Table 1: Biochemical activity of PD 165929 against a panel of kinases. Data represents the mean of at least three independent experiments.

Cellular Activity

The anti-proliferative effects of PD 165929 have been evaluated in various cancer cell lines harboring FGFR alterations. The half-maximal effective concentration (EC50) values from these cell-based assays provide a measure of the compound's potency in a more physiologically relevant context.

| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 50 |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 80 |

| RT112 | Bladder Cancer | FGFR3 Fusion | 120 |

Table 2: Anti-proliferative activity of PD 165929 in various cancer cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the protocols for the key experiments cited in this guide.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.

-

Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate peptide (e.g., poly(Glu, Tyr) 4:1), and [γ-³³P]ATP in a kinase buffer.

-

Inhibitor Addition: PD 165929 is added at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Detection: The reaction mixture is transferred to a filtermat, washed to remove unincorporated [γ-³³P]ATP, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of PD 165929 for 72 hours.

-

MTS Reagent Addition: The MTS reagent is added to each well and incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

Figure 1: The FGF signaling pathway and the inhibitory action of PD 165929.

Figure 2: A typical experimental workflow for the in vitro characterization of a kinase inhibitor.

Early In Vivo Studies of Farnesyltransferase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Inhibition of Farnesyltransferase

Farnesyltransferase inhibitors were primarily developed to target the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers.[1][2][3] Ras proteins require a post-translational modification called farnesylation to anchor to the plasma membrane, a step crucial for their signaling activity.[1][4][5] Farnesyltransferase (FTase) is the enzyme responsible for attaching a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif of Ras and other proteins.[5][6] By inhibiting FTase, FTIs prevent Ras localization to the membrane, thereby blocking its downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][4][5]

However, it was later discovered that the anti-tumor effects of FTIs are not solely dependent on the inhibition of Ras farnesylation.[2] Other farnesylated proteins, such as RhoB, also play a significant role in the observed efficacy.[4][6]

Key In Vivo Findings from Early FTI Studies

Early in vivo studies with FTIs demonstrated significant anti-tumor activity in various preclinical models, including xenografts and transgenic mouse models of cancer.[1][3] These studies were crucial in establishing the therapeutic potential of this drug class and paving the way for clinical trials.

Quantitative Data from Representative In Vivo Studies

The following tables summarize the type of quantitative data typically collected in early in vivo FTI studies. The data presented are illustrative and compiled from findings reported for various FTIs.

| FTI Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| L-744,832 | Nude Mice | H-Ras transformed fibroblast xenograft | 40 mg/kg, i.p., b.i.d. | Significant tumor growth inhibition | [6] |

| L-744,832 | MMTV-v-Ha-ras Transgenic Mice | Mammary Carcinoma | 40 mg/kg, i.p., b.i.d. | Dramatic tumor regression | [3] |

| Tipifarnib | Nude Mice | Human Pancreatic Cancer Xenograft | 100 mg/kg, p.o., b.i.d. | Inhibition of tumor growth | [7] |

| Lonafarnib | Nude Mice | Human Lung Cancer Xenograft | 50 mg/kg, p.o., b.i.d. | Tumor growth delay | [4] |

| FTI Compound | In Vivo Assay | Animal Model | Key Finding | Reference |

| L-744,832 | H-Ras Processing | Untransplanted Mice | Dose-dependent increase in unprenylated H-Ras | [6] |

| L-744,832 | Apoptosis Induction | MMTV-v-Ha-ras Transgenic Mice | Increased apoptosis in tumor tissue | [3] |

| L-744,832 | Cell Cycle Analysis | MMTV-v-Ha-ras Transgenic Mice | Alterations in cell cycle progression | [3] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments conducted in the preclinical evaluation of FTIs.

Nude Mouse Xenograft Model

-

Cell Culture: Human tumor cell lines (e.g., with a known Ras mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Housing: Immunocompromised nude mice (e.g., athymic NCr-nu/nu) are housed in a pathogen-free environment.

-

Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile saline or media) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups.

-

Drug Administration: The FTI is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The vehicle used for the control group should be identical to that used for the drug.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are excised and weighed. Portions of the tumor tissue may be flash-frozen for molecular analysis or fixed in formalin for immunohistochemistry.

Analysis of Protein Farnesylation in Vivo

-

Tissue Collection: At specified time points after FTI administration, animals are euthanized, and target tissues (e.g., tumor, liver, spleen) are collected.

-

Protein Extraction: Tissues are homogenized in lysis buffer containing protease inhibitors.

-

Western Blotting: Protein lysates are separated by SDS-PAGE. Due to the small size difference between farnesylated and unfarnesylated proteins, specialized high-resolution gels may be required.

-

Antibody Probing: The separated proteins are transferred to a membrane and probed with antibodies specific for the protein of interest (e.g., H-Ras, N-Ras). The farnesylated (processed) form will migrate faster than the unfarnesylated (unprocessed) form.

Visualizing the Core Mechanisms

The following diagrams illustrate the key signaling pathway targeted by FTIs and a typical experimental workflow for in vivo efficacy studies.

References

- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of PD 165929 with the Bombesin Receptor Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bombesin family of G protein-coupled receptors (GPCRs), comprising subtypes BB1, BB2, and BB3, represents a significant target for therapeutic intervention in various physiological and pathological processes, including cancer, gastrointestinal disorders, and central nervous system functions. This technical guide provides a comprehensive overview of the interaction between the non-peptide antagonist PD 165929 and the bombesin receptor family. It includes a detailed summary of binding affinity data, step-by-step experimental protocols for receptor binding and functional assays, and a visual representation of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of bombesin receptor pharmacology and the development of novel therapeutics targeting this receptor family.

Introduction to the Bombesin Receptor Family

The bombesin receptor family consists of three distinct GPCR subtypes:

-

BB1 Receptor (Neuromedin B Receptor): Preferentially binds to neuromedin B (NMB).

-

BB2 Receptor (Gastrin-Releasing Peptide Receptor): Shows high affinity for gastrin-releasing peptide (GRP).

-

BB3 Receptor: An orphan receptor with no known endogenous ligand, though it shares significant sequence homology with BB1 and BB2.

These receptors are involved in a wide array of biological functions, and their dysregulation has been implicated in various diseases, making them attractive targets for drug discovery.

PD 165929: A Selective Bombesin Receptor Antagonist

PD 165929 is a non-peptide molecule identified as a high-affinity and selective antagonist for the BB1 receptor. Its selectivity profile is crucial for dissecting the specific physiological roles of the BB1 receptor subtype and for the development of targeted therapies with minimal off-target effects.

Quantitative Data: Binding Affinity of PD 165929

The following table summarizes the available quantitative data for the binding affinity of PD 165929 and related non-peptide antagonists for the bombesin receptor subtypes. This data is essential for understanding the selectivity and potency of these compounds.

| Compound | Receptor Subtype | Species | Assay Type | Value | Reference |

| PD 165929 | BB1 (NMB-R) | Rat | K | 6.3 nM | [1][2] |

| PD 165929 | BB1 (NMB-R) | Rat | IC | 150 nM | [1][2] |

| PD 168368 | BB1 (NMB-R) | - | K | 15 nM | [3] |

| PD 168368 | BB1 (NMB-R) | - | IC | 96 nM | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate characterization of ligand-receptor interactions. Below are step-by-step methodologies for key assays used to study the interaction of compounds like PD 165929 with the bombesin receptor family.

Radioligand Binding Assay (Competitive)

This protocol details the steps to determine the binding affinity (Ki) of a test compound (e.g., PD 165929) by measuring its ability to compete with a radiolabeled ligand for binding to bombesin receptors.

Materials:

-

Cell membranes expressing the bombesin receptor subtype of interest (BB1, BB2, or BB3).

-

Radiolabeled ligand (e.g., [125I-Tyr4]bombesin).

-

Test compound (PD 165929).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a known bombesin receptor agonist (e.g., 1 µM bombesin).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer.[4]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[4]

-

Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and the membrane preparation.

-

Non-specific Binding: Add binding buffer, the radiolabeled ligand, the membrane preparation, and a high concentration of the non-specific binding control.

-

Competitive Binding: Add binding buffer, the radiolabeled ligand, the membrane preparation, and varying concentrations of the test compound (PD 165929).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist like PD 165929 to inhibit the increase in intracellular calcium concentration induced by a bombesin receptor agonist.

Materials:

-

Cells stably or transiently expressing the bombesin receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[5]

-

Assay Buffer (e.g., Krebs buffer or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[5][6]

-

Probenecid (to prevent dye leakage).

-

Bombesin receptor agonist (e.g., GRP for BB2, NMB for BB1).

-

Test compound (PD 165929).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities and injectors.

Procedure:

-

Cell Plating:

-

Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare the Fura-2 AM loading solution in assay buffer, often containing a small amount of Pluronic F-127 to aid in dye solubilization.[5]

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.[5]

-

-

Antagonist Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of the antagonist (PD 165929) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and the emission wavelength (around 510 nm).[7]

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of the agonist into the wells.

-

Immediately begin kinetic measurement of the fluorescence ratio (340/380 nm) over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence ratio for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.

-

Determine the IC50 value for the antagonist.

-

Signaling Pathways

Bombesin receptors primarily couple to Gαq and Gα12/13 G proteins to initiate downstream signaling cascades.

Gαq Signaling Pathway

Activation of the Gαq pathway is a hallmark of BB1 and BB2 receptor stimulation.

Caption: Gαq signaling cascade initiated by bombesin receptor activation.

Gα12/13 Signaling Pathway

Bombesin receptors can also couple to Gα12/13, leading to the activation of the RhoA pathway.

Caption: Gα12/13-mediated RhoA activation downstream of bombesin receptors.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel bombesin receptor antagonist.

Caption: Workflow for the pharmacological characterization of a bombesin receptor antagonist.

Conclusion

This technical guide provides a foundational understanding of the interaction between the non-peptide antagonist PD 165929 and the bombesin receptor family. The provided data and detailed experimental protocols offer a practical resource for researchers in the field. The elucidation of the signaling pathways further clarifies the molecular mechanisms underlying bombesin receptor function. Further research is warranted to fully characterize the binding profile of PD 165929 across all bombesin receptor subtypes and to explore its therapeutic potential in relevant disease models.

References

- 1. Bombesin Receptor | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Strike of PD 173074: A Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Introduction

PD 173074 is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This document provides an in-depth technical overview of the cellular pathways affected by PD 173074, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. Initially misidentified in some contexts as PD 165929, PD 173074 has emerged as a critical tool in cancer research and developmental biology for its ability to dissect the roles of FGF signaling in various physiological and pathological processes.

Core Mechanism of Action

PD 173074 functions as an ATP-competitive inhibitor, targeting the kinase domain of FGFRs.[1][2] Specifically, it shows high affinity for FGFR1 and FGFR3. By binding to the ATP pocket, PD 173074 prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[1][3] This blockade effectively halts the signal transduction pathways that drive cellular proliferation, survival, differentiation, and angiogenesis.[1]

Quantitative Data Summary

The inhibitory activity of PD 173074 has been characterized against a panel of kinases, demonstrating its selectivity for the FGFR family. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values, providing a quantitative measure of the compound's potency and specificity.

| Target Kinase | IC50 (nM) | Reference |

| FGFR1 | 21.5 - 25 | [2][3] |

| FGFR3 | 5 | |

| VEGFR2 | ~100 - 200 | [3] |

| PDGFR | 17600 | |

| c-Src | 19800 | |

| EGFR | >50000 | |

| InsR | >50000 | |

| MEK | >50000 | |

| PKC | >50000 |

| Parameter | Value (nM) | Reference |

| Ki (FGFR1) | ~40 | [2][4] |

Affected Cellular Signaling Pathways

The primary consequence of FGFR inhibition by PD 173074 is the downregulation of two major signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][5] These pathways are central to the regulation of cell fate and are frequently dysregulated in cancer.

RAS-RAF-MEK-ERK (MAPK) Pathway

Upon activation, FGFRs recruit adapter proteins such as FRS2, which in turn activate the RAS-RAF-MEK-ERK cascade.[6] This pathway plays a crucial role in promoting cell proliferation and differentiation.[3] PD 173074 effectively blocks the phosphorylation of MEK and ERK, thereby inhibiting these cellular processes.[6]

PI3K-AKT Pathway

The PI3K-AKT pathway is another critical downstream effector of FGFR signaling, primarily involved in promoting cell survival and inhibiting apoptosis.[5] By preventing the initial FGFR autophosphorylation, PD 173074 treatment leads to a reduction in the phosphorylation and activation of AKT.[7]

JAK-STAT Pathway

In some cellular contexts, FGFR activation can also lead to the activation of the JAK-STAT pathway.[5] Inhibition of FGFR by PD 173074 has been shown to reduce the phosphorylation of STAT proteins, suggesting a broader impact on FGFR-mediated signaling.[8]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the general steps to determine the IC50 value of PD 173074 against a purified kinase such as FGFR1.[1]

Materials:

-

Recombinant human FGFR1 kinase domain

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

PD 173074 stock solution (in DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of PD 173074 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Reaction Setup: Add the diluted PD 173074 or DMSO (vehicle control) to the wells of a 96-well plate. Add the FGFR1 enzyme and the substrate to each well.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

-

Data Analysis: The signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Downstream Signaling

This protocol describes how to assess the effect of PD 173074 on the phosphorylation of downstream signaling proteins like ERK and AKT in a cell-based assay.[8][9]

Materials:

-

Cell culture medium and supplements

-

PD 173074

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-FGFR)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of PD 173074 or DMSO (vehicle control) for a specified time (e.g., 1-24 hours). In some experiments, cells are stimulated with FGF to induce receptor phosphorylation.[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

PD 173074 is a highly selective and potent inhibitor of FGFR1 and FGFR3, which effectively abrogates downstream signaling through the MAPK and PI3K-AKT pathways. Its utility in dissecting the complex roles of FGF signaling in both normal and disease states is well-established. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the FGF signaling axis.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PD-1/PD-L1 Inhibitor BMS-202 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), represent a critical immune checkpoint pathway that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which upon binding to PD-1 on activated T cells, delivers an inhibitory signal, leading to T-cell exhaustion and dysfunction. Small molecule inhibitors targeting the PD-1/PD-L1 interaction have emerged as a promising therapeutic strategy in oncology.

BMS-202 is a potent, non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2] It functions by binding to PD-L1 and inducing its dimerization, which sterically hinders its interaction with the PD-1 receptor.[3][4] These application notes provide detailed protocols for the in vitro use of BMS-202 in cell culture to study its biological effects and mechanism of action.

Data Presentation

Table 1: In Vitro IC50 Values for BMS-202

| Assay Type | Cell Line(s) or Target | IC50 Value | Reference(s) |

| Cell-Free Binding | PD-1/PD-L1 Interaction | 18 nM | [1][2] |

| Cell Proliferation | SCC-3 (PD-L1 positive) | 15 µM | [2][5][6] |

| Cell Proliferation | Jurkat (anti-CD3 activated) | 10 µM | [2][5][6] |

| Cell Proliferation | 4T1 (mouse mammary carcinoma) | 5.2 µM | [1] |

| Cell Proliferation | CT26 (mouse colon carcinoma) | 3.35 µM | [1] |

| Cell Viability | A375 (melanoma) | ~5 µM | [7] |

| Cytotoxicity | HCC827 (human lung adenocarcinoma) | 8.41 µM | [1] |

Table 2: Cellular Assays and Recommended BMS-202 Concentrations

| Assay Type | Cell System | Recommended Concentration Range | Key Readouts |

| T-cell Activation / Co-culture Assay | Jurkat T-cells with PD-L1 expressing cancer cells | 1 - 25 µM | IFN-γ, IL-2 secretion, Luciferase reporter activity |

| Cell Proliferation/Viability Assay | Cancer cell lines (e.g., SCC-3, A375, U251) | 1 - 50 µM | Cell number, ATP levels (CellTiter-Glo), Formazan production (MTT/XTT) |

| Western Blot Analysis | Various cancer cell lines (e.g., Lβt2, HFBs) | 2.5 - 25 µM | Phosphorylation of ERK, Smad2/3, Akt |

| Cell Migration/Invasion Assay | Glioblastoma cells (e.g., U251, LN229) | 10 µM | Transwell migration/invasion |

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT

This protocol is designed to assess the effect of BMS-202 on the proliferation of cancer cell lines.

Materials:

-

Target cancer cell line (e.g., SCC-3, A375)

-

Complete cell culture medium

-

BMS-202 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of BMS-202 in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.

-

Remove the medium from the wells and add 100 µL of the BMS-202 dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: T-cell and Cancer Cell Co-culture Assay

This protocol evaluates the ability of BMS-202 to block the PD-1/PD-L1 interaction and restore T-cell effector function.

Materials:

-

PD-L1 expressing cancer cell line (e.g., Raji-APC-hPD-L1)

-

PD-1 expressing Jurkat T-cell line with a reporter gene (e.g., Jurkat-Lucia™ TCR-hPD-1)[8]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

BMS-202

-

96-well white-walled, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the PD-L1 expressing cancer cells in a 96-well plate at an appropriate density.

-

Add the PD-1 expressing Jurkat reporter T-cells to the wells at a 1:1 or higher effector-to-target ratio.

-

Add serial dilutions of BMS-202 to the co-culture. Include a no-inhibitor control and a positive control (e.g., an anti-PD-1 or anti-PD-L1 antibody).

-

Incubate the co-culture for 24-72 hours at 37°C and 5% CO2.

-

Measure the activity of the reporter gene (e.g., Lucia luciferase) according to the manufacturer's instructions.

-

Alternatively, collect the supernatant to measure cytokine release (e.g., IFN-γ) by ELISA.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of BMS-202 on downstream signaling pathways.

Materials:

-

Target cell line (e.g., hypertrophic scar fibroblasts - HFBs)[9]

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BMS-202

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Smad3, anti-Smad3, anti-TGFβ1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Culture cells to 70-80% confluency in 6-well plates.

-

Treat the cells with various concentrations of BMS-202 (e.g., 0, 2.5, 5, 10 nM) for the desired time (e.g., 24 hours).[9]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Mechanism of PD-1/PD-L1 mediated T-cell inhibition and its blockade by BMS-202.

Caption: BMS-202 inhibits fibroblast pro-fibrotic effects via ERK and TGFβ1/Smad pathways.[9]

Experimental Workflow Diagram

Caption: Experimental workflow for a T-cell and cancer cell co-culture assay with BMS-202.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing PD 165929 in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 165929 is a potent and selective non-peptide antagonist of the Neuromedin-B (NMB) receptor, also known as the bombesin receptor subtype 2 (BB2). The NMB receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand NMB, couples to Gq/11 proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) and a measurable increase in cytosolic calcium concentration. This calcium mobilization event serves as a robust and quantifiable readout for NMB receptor activation and its modulation by antagonists like PD 165929.

These application notes provide a comprehensive guide to utilizing PD 165929 in calcium mobilization assays to characterize the pharmacology of the NMB receptor and to screen for novel modulators.

Data Presentation

Pharmacological Profile of PD 165929 at the Neuromedin-B Receptor

| Parameter | Value | Receptor Type | Reference |

| Kᵢ | 6.3 nM | Neuromedin-B (NMB) Receptor | [1] |

| apparent K₋B | 7.6 nM | Neuromedin-B (NMB) Receptor | [1] |

| Selectivity | High selectivity for NMB receptor over Gastrin-Releasing Peptide (GRP) receptor (Kᵢ > 10,000 nM) | NMB vs. GRP | [1] |

Signaling Pathway Diagram

Caption: NMB receptor signaling pathway leading to calcium mobilization.

Experimental Protocols

Protocol 1: Antagonist-Mode Calcium Mobilization Assay Using a Fluorescent Plate Reader (FLIPR)

This protocol describes the use of PD 165929 to inhibit NMB-induced calcium mobilization in a cell line stably expressing the human NMB receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human Neuromedin-B receptor.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or Calcium-6 AM.

-

Probenecid: An anion transport inhibitor to prevent dye leakage (optional, but recommended).

-

Neuromedin-B (NMB): Agonist.

-

PD 165929: Antagonist.

-

Control Compounds: Ionomycin (positive control for calcium influx), a known NMB receptor antagonist (if available).

-

Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence measurements with automated liquid handling.

Experimental Workflow Diagram:

Caption: Workflow for the antagonist-mode calcium mobilization assay.

Procedure:

-

Cell Seeding:

-

The day before the assay, seed the NMB receptor-expressing cells into black-walled, clear-bottom microplates at a density optimized for 80-90% confluency on the day of the experiment.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

-

Aspirate the cell culture medium from the plates and wash once with Assay Buffer.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C, protected from light.

-

-

Compound Plate Preparation:

-

Prepare a serial dilution of PD 165929 in Assay Buffer in a separate microplate (the "antagonist plate"). Include a vehicle control (e.g., DMSO at the same final concentration as the compound).

-

Prepare a solution of NMB in Assay Buffer at a concentration that will give an EC₈₀ response (determined from a prior agonist dose-response experiment) in a separate microplate (the "agonist plate").

-

-

Pre-incubation with Antagonist:

-

After the dye loading incubation, wash the cells gently with Assay Buffer to remove excess dye.

-

Using the FLIPR or another liquid handler, add the PD 165929 dilutions (or vehicle) from the antagonist plate to the cell plate.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Calcium Mobilization Measurement:

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to add the NMB solution from the agonist plate to the cell plate.

-

Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

-

Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent antagonist or no agonist addition (100% inhibition).

-

Plot the normalized response against the logarithm of the PD 165929 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Results

Pre-incubation with PD 165929 is expected to cause a concentration-dependent inhibition of the calcium mobilization induced by NMB. The resulting IC₅₀ value will provide a quantitative measure of the potency of PD 165929 as an antagonist at the NMB receptor in a functional, cell-based assay. The competitive nature of the antagonism can be further investigated by performing Schild analysis, which involves generating agonist dose-response curves in the presence of increasing fixed concentrations of PD 165929.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Incomplete removal of dye loading buffer. | Ensure thorough but gentle washing of cells after dye loading. |

| Cell death or stress. | Optimize cell seeding density and handling procedures. | |

| Low signal-to-noise ratio | Low receptor expression. | Use a cell line with higher receptor expression or optimize transfection efficiency. |

| Suboptimal dye loading. | Optimize dye concentration and incubation time. | |

| No response to agonist | Inactive agonist. | Use a fresh, validated batch of NMB. |

| Cell line does not express a functional receptor. | Verify receptor expression and functionality through other means (e.g., radioligand binding). | |

| High well-to-well variability | Uneven cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |

| Inconsistent liquid handling. | Calibrate and maintain automated liquid handlers. |

By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively employ PD 165929 as a valuable tool to investigate the pharmacology of the Neuromedin-B receptor and its role in cellular signaling.

References

Application Notes and Protocols for Studying Neuromedin B Receptor (NMBR) Function with PD 165929

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin B (NMB) is a bombesin-like peptide that exerts a wide range of physiological effects through its high-affinity G protein-coupled receptor, the Neuromedin B receptor (NMBR). These effects include the regulation of smooth muscle contraction, body temperature, and cell growth. The NMBR is primarily coupled to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

PD 165929 is a non-peptide antagonist of the NMB receptor. Its ability to selectively block the actions of NMB makes it a valuable tool for elucidating the physiological and pathological roles of the NMBR signaling pathway. These application notes provide detailed protocols for using PD 165929 to study NMBR function in vitro.

Data Presentation

Ligand Binding Affinity and Selectivity

The following table summarizes the binding characteristics of PD 165929 and a related, more potent antagonist, PD 168368, for the human Neuromedin B receptor (NMBR) and Gastrin-Releasing Peptide receptor (GRPR). This data is crucial for designing experiments and interpreting results, highlighting the selectivity of these compounds.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| PD 165929 | NMBR | Radioligand Binding | IC50 | 2000 | C6 glioma | [1] |

| PD 168368 | NMBR | Radioligand Binding | Ki | 15 - 45 | - | [2] |

| PD 168368 | NMBR | Radioligand Binding | IC50 | 96 | - | [2] |

| PD 168368 | GRPR | Radioligand Binding | IC50 | 3500 | - | [2] |

Signaling Pathway

The activation of the Neuromedin B receptor (NMBR) by its endogenous ligand, Neuromedin B (NMB), triggers a well-defined intracellular signaling cascade. This pathway is central to the various physiological functions mediated by NMBR. The diagram below illustrates the key steps in this Gq-coupled signaling pathway.

Caption: NMBR Gq-coupled signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds, such as PD 165929, to the NMB receptor expressed in cell membranes.

Workflow:

References

Application Notes and Protocols for In Vivo Testing of PD 165929

For Researchers, Scientists, and Drug Development Professionals

Introduction